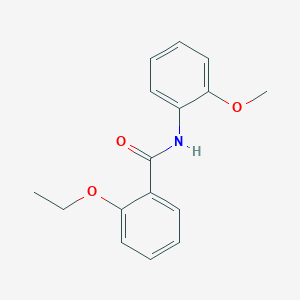

2-ethoxy-N-(2-methoxyphenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The benzamide scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide functional group, is of paramount importance in the fields of organic and medicinal chemistry. This framework serves as a versatile building block in the synthesis of more complex molecules and is a core component in a vast number of biologically active compounds. drugbank.com The unique chemical properties of the benzamide group, including its ability to form hydrogen bonds and participate in various chemical reactions, make it a valuable pharmacophore in drug design. pharmaguideline.com

Benzamide derivatives are known to exhibit a wide array of pharmacological activities. pharmaguideline.com Their utility spans numerous therapeutic areas, with compounds developed as antipsychotics, antiemetics, analgesics, and anti-inflammatory agents. drugbank.compharmaguideline.com The structural simplicity of the benzamide core allows for extensive modification, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance its potency, selectivity, and pharmacokinetic properties. nih.govacs.org Researchers continue to explore new benzamide derivatives for novel therapeutic applications, including as neuroprotective agents and enzyme inhibitors. nih.govnih.gov The development of benzyloxy benzamide derivatives as potential treatments for ischemic stroke is one such area of active research. nih.gov

Overview of 2-ethoxy-N-(2-methoxyphenyl)benzamide within the Landscape of Substituted Benzamides

While research on this compound itself is not extensively documented in publicly available literature, studies on closely related analogues provide significant insights into its potential areas of interest. A notable example is the derivative 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide. nih.gov Research has demonstrated that this compound possesses potent analgesic and cyclooxygenase-1 (COX-1) inhibitory activities, comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov This finding suggests that the 2-ethoxy-N-(aryl)benzamide scaffold is a promising template for the development of new analgesic agents. nih.gov

Further studies on other 2-ethoxybenzamide (B1671398) derivatives have identified them as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity. nih.gov Another area of investigation involves 2-sulfonamidebenzamides with a 2-ethoxy moiety, which have been identified as allosteric modulators for the MrgX1 receptor, a non-opioid target for potential pain treatment. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 36684-46-5 |

| Structure | A benzamide with a 2-ethoxy substitution on the benzoyl group and an N-(2-methoxyphenyl) substitution on the amide. |

This data is compiled from publicly available chemical databases.

Table 2: Selected Research Findings on Structurally Related Benzamide Derivatives

| Compound | Research Focus | Key Finding | Reference |

| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | Analgesic Agents | Possesses potent COX-1 inhibitory and analgesic activities, similar to indomethacin. | nih.gov |

| 2-ethoxy-4-(methoxymethyl)benzamide derivatives | Diabetes and Obesity | Act as potent and selective inhibitors of PTP1B. | nih.gov |

| 2-(sulfonamido)-N-phenylbenzamide with 2-ethoxy moiety | Pain Treatment | Act as positive allosteric modulators of the MrgX1 receptor. | nih.gov |

Historical Context and Evolution of Benzamide-Based Chemical Entities

The history of benzamides dates back to the 19th century, with the first synthesis of the parent compound, benzamide, attributed to the German chemist Friedrich Wöhler in 1833. pharmaguideline.com However, the therapeutic potential of this class of compounds was not explored until the early 20th century. pharmaguideline.com

A significant milestone in the evolution of benzamide-based drugs occurred in the mid-20th century. In the 1960s, a research program aimed at improving the properties of procainamide (B1213733) led to the discovery of metoclopramide (B1676508) and later, sulpiride (B1682569), in 1966. wikipedia.org Sulpiride emerged as a notable antipsychotic agent and paved the way for the development of a new class of drugs known as substituted benzamides. pharmaguideline.comwikipedia.org

These second-generation, or "atypical," antipsychotics, including sulpiride and the chemically similar amisulpride, demonstrated a different mechanism of action and side-effect profile compared to earlier antipsychotics. wikipedia.orgresearchgate.netwikipedia.org They act primarily as selective antagonists of dopamine (B1211576) D2 and D3 receptors. researchgate.netwikipedia.org The development of these drugs marked a significant advancement in the treatment of schizophrenia and other psychiatric disorders. wikipedia.orgnih.gov The success of these early substituted benzamides spurred further research, leading to a diverse range of derivatives with applications extending beyond psychiatry to include antiemetics, gastroprokinetics, and analgesics. drugbank.comnih.gov The ongoing discovery of novel benzamide derivatives for various therapeutic targets underscores the enduring legacy and versatility of this chemical scaffold. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-3-20-14-10-6-4-8-12(14)16(18)17-13-9-5-7-11-15(13)19-2/h4-11H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZDNGLYBOYRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy N 2 Methoxyphenyl Benzamide and Its Derivatives

Established Synthetic Pathways to the Benzamide (B126) Core Structure

The traditional synthesis of benzamides, including 2-ethoxy-N-(2-methoxyphenyl)benzamide, typically involves two critical steps: the formation of the amide bond and the introduction of the ether functionalities.

The most common and direct method for forming an amide bond is the condensation reaction between an amine and a carboxylic acid derivative, most frequently an acyl chloride. studysmarter.co.uklibretexts.org This nucleophilic acyl substitution reaction is highly efficient for preparing amides. libretexts.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. khanacademy.org This is followed by the elimination of a chloride ion, which is a good leaving group, and deprotonation of the nitrogen to yield the stable amide product. khanacademy.orgpearson.com

For the synthesis of this compound, this strategy involves the reaction between 2-ethoxybenzoyl chloride and 2-methoxyaniline. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. libretexts.org

| Reactant 1 (Acyl Chloride) | Reactant 2 (Amine) | Product | Byproduct |

|---|---|---|---|

| 2-ethoxybenzoyl chloride | 2-methoxyaniline | This compound | Hydrogen Chloride (HCl) |

The introduction of the ethoxy group onto the benzoyl portion of the molecule is typically achieved through an etherification reaction. The Williamson ether synthesis is a widely used and effective method for this purpose. wikipedia.orgmasterorganicchemistry.com This reaction involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.org

To synthesize the 2-ethoxybenzoyl precursor, a starting material such as salicylic (B10762653) acid (2-hydroxybenzoic acid) or a corresponding ester like ethyl salicylate (B1505791) is used. The phenolic hydroxyl group is deprotonated by a strong base (e.g., sodium hydride, sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether linkage. wikipedia.orgmasterorganicchemistry.com A patent for the synthesis of a related intermediate, o-ethoxy ethyl benzoate, utilizes salicylic acid in the presence of an aminoethane solution to achieve this transformation. google.com

| Substrate | Base | Ethylating Agent | Product |

|---|---|---|---|

| Ethyl salicylate | Sodium Hydride (NaH) | Ethyl Iodide (C₂H₅I) | Ethyl 2-ethoxybenzoate |

| Salicylic acid | Sodium Hydroxide (NaOH) | Diethyl Sulfate ((C₂H₅)₂SO₄) | 2-ethoxybenzoic acid |

An alternative to the direct condensation of an acyl chloride and an amine is the use of metal-catalyzed cross-coupling reactions to form the N-aryl bond. These methods are particularly valuable for creating tertiary aryl amides and when direct amidation is challenging. nih.gov The Goldberg and Buchwald-Hartwig amination reactions are prominent examples.

The Goldberg reaction typically uses a copper catalyst to couple an amide with an aryl halide. nih.gov This method has been refined over the years with the development of various ligands, such as derivatives of the natural amino acid L-proline, which allow the reaction to proceed under milder conditions. nih.gov The Buchwald-Hartwig reaction employs a palladium catalyst with specialized biaryl phosphine (B1218219) ligands to achieve the N-arylation of amides with aryl halides or pseudohalides (e.g., triflates). nih.gov For the target molecule, this could involve coupling 2-ethoxybenzamide (B1671398) with a 2-methoxysubstituted aryl halide, like 2-iodoanisole (B129775) or 2-bromoanisole.

| Reaction Name | Metal Catalyst | Typical Ligands | Base | Application |

|---|---|---|---|---|

| Goldberg Reaction | Copper(I) Iodide (CuI) | Amino acids, Diamines | Potassium Phosphate (K₃PO₄) | Coupling amides with aryl iodides/bromides. nih.gov |

| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) | Biaryl phosphines (e.g., XPhos) | Cesium Carbonate (Cs₂CO₃) | Coupling amides with aryl chlorides/bromides/triflates. nih.gov |

Advanced Synthetic Approaches and Reaction Optimization

Modern organic synthesis focuses on improving efficiency, selectivity, and sustainability. Advanced methodologies, including chemo- and regioselective strategies and multicomponent reactions, offer powerful alternatives to traditional synthetic routes.

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a chemical change) are critical for the synthesis of highly substituted molecules like this compound. For instance, if a starting material contained multiple amine or hydroxyl groups, a selective reaction at only one of these sites would be necessary.

The synthesis of N-substituted benzamides can be controlled through the use of specific reagents and catalysts. nih.govelsevierpure.com For example, a series of N-aryl-N-(2-oxo-2-arylethyl) benzamides were prepared, and their subsequent reaction with Woollins' reagent led to a chemoselective selenation/reduction, demonstrating how specific reagents can target one functional group (the amide) in the presence of others. nih.govelsevierpure.com In syntheses involving substrates with multiple reactive positions, directing groups are often employed to guide a reagent to a specific site, ensuring high regioselectivity. acs.org This level of control is essential for preventing the formation of isomeric byproducts and simplifying purification.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govmdpi.com This approach offers significant advantages by reducing the number of synthetic steps, minimizing waste, and enabling the rapid generation of molecular diversity. acs.orgresearchgate.net

Several MCRs can produce benzamide scaffolds. A notable example is a transition-metal-free, three-component reaction involving an aryne, an isocyanide, and water. acs.org In this process, the aryne (generated in situ) reacts with the isocyanide and water to furnish substituted benzamides in moderate to good yields under mild conditions. acs.org By choosing appropriately substituted precursors, this method could be adapted to synthesize derivatives of the target molecule in a highly convergent fashion. The Ugi and Passerini reactions are other well-known isocyanide-based MCRs that yield α-acyloxyamides or bis-amides, respectively, which can be valuable intermediates in complex syntheses. nih.govmdpi.com

| Component 1 | Component 2 | Component 3 | Key Outcome |

|---|---|---|---|

| Aryne Precursor (e.g., 2-(trimethylsilyl)aryl triflate) | Isocyanide | Water (H₂O) | Formation of a substituted benzamide scaffold in one pot. |

Application of Green Chemistry Principles in Benzamide Synthesis (e.g., Ultrasound-Assisted Methods)

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzamide derivatives. chemmethod.com These methodologies aim to provide more environmentally benign, efficient, and cost-effective routes compared to traditional synthetic methods, which can be wasteful and rely on hazardous materials. researchgate.net

Ultrasound-assisted organic synthesis (UAOS) has emerged as a significant green chemistry tool. nih.gov This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosion of vaporous bubbles in an irradiated liquid. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov The application of ultrasound can lead to higher yields in shorter reaction times and often under milder conditions than conventional methods. utrgv.eduorganic-chemistry.org For instance, the synthesis of various benzamide derivatives has been successfully achieved with high yields through the direct condensation of benzoic acids and amines under ultrasonic irradiation, sometimes in the presence of a recoverable catalyst. researchgate.net

One notable advantage of ultrasound-assisted methods is the potential reduction or elimination of volatile and hazardous organic solvents. utrgv.edu Reactions can often be conducted in greener solvents like water or p-cymene, a bio-based solvent, or even in solvent-free conditions, which significantly improves the environmental profile of the synthesis. utrgv.edursc.org Research on the synthesis of N-acylcyanamides from carboxylic acids demonstrated that ultrasound irradiation could produce very good yields within minutes at room temperature, showcasing the method's efficiency and reduced energy consumption. organic-chemistry.org

While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the general success of this method for other benzamides provides a strong precedent. The reaction would likely involve the condensation of 2-ethoxybenzoic acid and 2-methoxyaniline, facilitated by ultrasonic waves. The table below illustrates a hypothetical comparison of reaction conditions for benzamide synthesis, drawing from findings in related studies.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Benzamide Synthesis Conditions (Illustrative)

| Parameter | Conventional Method (Reflux) | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (e.g., 5-20 h) sciepub.com | Minutes to a few hours (e.g., 15-60 min) researchgate.net |

| Temperature | High (Reflux temperature of solvent) sciepub.com | Room Temperature or slightly elevated researchgate.net |

| Solvent | Often toluene, DMF nih.govsciepub.com | Water, ethanol, or solvent-free utrgv.eduresearchgate.net |

| Catalyst | May require strong acids or bases | Can use recoverable catalysts or be catalyst-free utrgv.eduresearchgate.net |

| Energy Input | High and sustained | Lower overall energy consumption organic-chemistry.org |

| Yield | Variable, can be moderate to good | Often high to excellent researchgate.net |

This table is a generalized representation based on published methods for various benzamide derivatives.

Other green approaches to benzamide synthesis include using solvent-free conditions with enol esters as acylating agents, which allows for easy isolation of the product by crystallization. tandfonline.comtandfonline.com Catalytic methods, such as using boric acid, also represent a greener alternative to traditional amide bond formation, which often requires stoichiometric activating agents that generate significant waste. sciepub.com

Isolation and Purification Techniques for Benzamide Analogues (e.g., Chromatography, Recrystallization)

The effective isolation and purification of the target compound are critical steps in any synthetic process to ensure the removal of unreacted starting materials, catalysts, and by-products. For benzamide analogues, including this compound, the most common and effective purification techniques are chromatography and recrystallization. google.comillinois.edu

Chromatography is a versatile and widely used method for the separation and purification of compounds from a mixture. moravek.com

Column Chromatography: This is a standard technique in organic synthesis. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. For benzamide derivatives, purification is often achieved using silica gel column chromatography. google.com The choice of eluent system is crucial; for instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly employed. sciepub.com

High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical purposes, reversed-phase HPLC is a powerful tool. sielc.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.comnih.gov This method is scalable and can be adapted for the preparative separation of impurities. sielc.com Structure-retention relationship studies using reversed-phase LC have even been used to evaluate the conformation of benzamide derivatives in aqueous solutions. nih.gov

Recrystallization is a purification technique for solid compounds that relies on differences in solubility. illinois.edu The principle involves dissolving the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. amherst.edu As the solution cools, the desired compound crystallizes out, leaving soluble impurities behind in the solvent (mother liquor). amherst.edu

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, not react with the compound, and be easily removable after purification. For amides, polar solvents like ethanol, acetone, or acetonitrile have been suggested as suitable for recrystallization. researchgate.net In some cases, a mixed solvent system is used to achieve the desired solubility profile. amherst.edu After crystallization, the pure crystals are collected by suction filtration. amherst.edu Benzamide itself has been observed to form different polymorphs depending on the crystallization conditions, a phenomenon that highlights the importance of controlled crystallization processes. wikipedia.org

The selection between chromatography and recrystallization often depends on the nature of the product (e.g., solid vs. liquid) and the impurities present. researchgate.netbiotage.com While chromatography is broadly applicable, recrystallization can be a more efficient and scalable method for crystalline solids, often yielding highly pure material. illinois.edu

Table 2: Common Purification Techniques for Benzamide Analogues

| Technique | Principle | Typical Application | Key Considerations |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. google.com | Purification of solid or liquid products from reaction mixtures. google.combiotage.com | Selection of appropriate stationary phase (e.g., silica gel) and mobile phase (eluent). sciepub.com |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. amherst.edu | Purification of crude solid products. researchgate.net | Choice of a suitable solvent or solvent system is critical for obtaining high purity and yield. amherst.eduresearchgate.net |

| HPLC | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under pressure. sielc.com | Achieving very high purity; analytical assessment of purity; preparative separation. sielc.com | Can be more expensive and complex than column chromatography; requires specialized equipment. moravek.com |

This table summarizes general information from various sources on chemical purification.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Ethoxy N 2 Methoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a complete structural map can be assembled.

Proton NMR (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 2-ethoxy-N-(2-methoxyphenyl)benzamide is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts are influenced by the electronic environments created by the ethoxy, methoxy (B1213986), and amide functional groups.

The protons of the ethoxy group are expected to appear as a triplet-quartet system. The methyl protons (-CH₃) would likely resonate around δ 1.4-1.5 ppm as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) would, in turn, appear as a quartet around δ 4.1-4.3 ppm.

The methoxy group (-OCH₃) on the N-phenyl ring is anticipated to produce a sharp singlet at approximately δ 3.8-3.9 ppm. chemicalbook.com The aromatic protons on both benzene (B151609) rings will resonate in the downfield region, typically between δ 6.8 and 8.3 ppm. The specific chemical shifts and coupling patterns are dictated by the positions of the substituents. For the 2-ethoxybenzoyl ring, the proton ortho to the carbonyl group is expected to be the most deshielded. For the N-(2-methoxyphenyl) ring, the protons will show a characteristic splitting pattern influenced by both the amide linkage and the methoxy group.

A broad singlet corresponding to the amide proton (N-H) is expected in the region of δ 8.3-8.5 ppm, with its exact position being sensitive to solvent and concentration. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Amide N-H | 8.3 - 8.5 | broad singlet | - |

| Aromatic Protons | 6.8 - 8.3 | multiplet | - |

| Ethoxy -OCH₂- | 4.1 - 4.3 | quartet | ~7.0 |

| Methoxy -OCH₃ | 3.8 - 3.9 | singlet | - |

| Ethoxy -CH₃ | 1.4 - 1.5 | triplet | ~7.0 |

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around δ 165-167 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range. The carbons bearing the ethoxy and methoxy groups will be significantly influenced by the oxygen atoms, shifting them downfield. The carbon of the ethoxy group directly attached to the benzene ring is predicted to be around δ 156-158 ppm, while the N-phenyl carbon attached to the methoxy group should appear around δ 147-149 ppm. The aliphatic carbons of the ethoxy and methoxy groups will have characteristic upfield shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 165 - 167 |

| Aromatic C-O (ethoxy) | 156 - 158 |

| Aromatic C-O (methoxy) | 147 - 149 |

| Aromatic C-N | 127 - 129 |

| Aromatic C-H & C-C | 110 - 134 |

| Ethoxy -OCH₂- | 64 - 66 |

| Methoxy -OCH₃ | 55 - 57 |

| Ethoxy -CH₃ | 14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Key correlations would be observed between the ethoxy group's methylene and methyl protons, as well as between adjacent aromatic protons on both rings. This would help in tracing the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amide, anticipated in the region of 3300-3500 cm⁻¹. The amide I band (primarily C=O stretching) is expected to be a strong absorption around 1650-1680 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) would likely appear around 1510-1550 cm⁻¹.

The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy and methoxy groups would appear just below 3000 cm⁻¹. The characteristic C-O stretching vibrations of the aryl ether linkages are expected in the 1200-1260 cm⁻¹ region. scholarsresearchlibrary.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Amide I (C=O Stretch) | 1650 - 1680 | Strong |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1550 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Aryl Ether C-O Stretch | 1200 - 1260 | Strong |

Raman Spectroscopic Investigations for Molecular Vibrational Modes

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is particularly useful for identifying non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is predicted to show strong signals for the aromatic ring breathing modes, which are often weak in the IR spectrum. The C=C stretching vibrations of the benzene rings would be prominent in the 1580-1620 cm⁻¹ region. The symmetric stretching of the C-O-C bonds could also give rise to characteristic Raman signals. While the amide C=O stretch is also Raman active, it is typically less intense than in the IR spectrum. The aliphatic C-H stretching and bending modes would also be observable.

Due to the lack of specific experimental Raman data for the title compound, a detailed assignment is speculative. However, a comparative analysis with structurally similar compounds, such as 2-ethoxybenzamide (B1671398), would be instrumental in interpreting the Raman spectrum. chemicalbook.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the analyte.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. researchgate.net This precision allows for the determination of a compound's exact mass, which in turn can be used to deduce its elemental composition with a high degree of confidence. measurlabs.comfiveable.me Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas (isobars). libretexts.orgbioanalysis-zone.com

For this compound, the molecular formula is C₁₆H₁₇NO₃. The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes of each element (¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.org

An HRMS analysis of this compound would be expected to yield a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₆H₁₈NO₃⁺, confirming its elemental composition and distinguishing it from any potential isomeric or isobaric impurities.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Count | Exact Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 16 | 12.00000 | 192.00000 |

| Hydrogen (¹H) | 17 | 1.00783 | 17.13311 |

| Nitrogen (¹⁴N) | 1 | 14.0031 | 14.00310 |

| Oxygen (¹⁶O) | 3 | 15.9949 | 47.98470 |

| Monoisotopic Mass (M) | 271.12091 | ||

| Protonated Ion [M+H]⁺ | 272.12874 |

In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable information about the compound's structure, identifying functional groups and their connectivity. libretexts.org

For amides, a common and dominant fragmentation pathway is the cleavage of the amide (N–CO) bond. rsc.org This cleavage typically results in the formation of a stable acylium cation. For this compound, the following fragmentation pathways are plausible:

Amide Bond Cleavage: The most likely fragmentation involves the cleavage of the C-N bond of the amide group, leading to the formation of the 2-ethoxybenzoyl acylium ion.

Ether Cleavage: Cleavage can occur at the ether linkages. Loss of an ethyl radical from the ethoxy group or a methyl radical from the methoxy group are possible fragmentation routes.

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For example, the 2-ethoxybenzoyl cation can lose a molecule of carbon monoxide (CO) to form a 2-ethoxyphenyl cation.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Structure | m/z (Nominal) |

|---|---|---|

| 2-ethoxybenzoyl cation | [C₉H₉O₂]⁺ | 149 |

| 2-methoxyphenylaminyl radical cation | [C₇H₈NO]⁺ | 122 |

| Benzoyl cation | [C₇H₅O]⁺ | 105 |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and conformational details.

Table 3: Representative Crystallographic Data for a Related Benzamide (B126) Derivative (N-(4-methoxyphenyl)benzamide)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₃NO₂ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 26.783(2) | iucr.org |

| b (Å) | 5.1612(4) | iucr.org |

| c (Å) | 8.6479(7) | iucr.org |

| β (°) | 94.676(2) | iucr.org |

| Volume (ų) | 1188.1(2) | iucr.org |

In many crystal structures of related compounds, the two aryl rings are significantly twisted with respect to each other. iucr.org For instance, in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are tilted by approximately 60° relative to each other in the solid state. iucr.org This twisted conformation is a compromise between the steric hindrance of the ortho substituents and the electronic effects of π-conjugation. The amide group itself is generally planar or nearly planar.

The packing of molecules in a crystal is governed by a network of non-covalent interactions. tandfonline.com In benzamide derivatives, hydrogen bonding is a dominant interaction. The amide N-H group is a reliable hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This frequently leads to the formation of intermolecular N-H···O hydrogen bonds, which can link molecules into chains or dimers. nih.govmdpi.com

In the case of this compound, an intramolecular N-H···O hydrogen bond between the amide proton and the oxygen of the 2-methoxy group is highly probable. nih.gov This type of interaction forms a stable six-membered ring and significantly influences the molecule's conformation, often leading to a more planar arrangement between the amide group and the methoxy-substituted ring. nih.gov

Lack of Specific Research Data for this compound

Extensive research has revealed a significant lack of publicly available scientific literature detailing the specific computational chemistry and theoretical modeling of the chemical compound This compound . While computational studies on related benzamide derivatives exist, the explicit data required to generate a thorough and scientifically accurate article, as per the requested outline, is not available for this particular molecule.

The requested analysis, encompassing Density Functional Theory (DFT) calculations, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and the theoretical evaluation of non-linear optical (NLO) properties, is highly specific to the molecular structure of the compound . Extrapolating data from analogous but structurally different molecules would lead to scientifically inaccurate and misleading information.

Optimization of Molecular Geometry and Energetic Properties: No specific optimized coordinates, bond lengths, bond angles, or energetic parameters from DFT calculations are published.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: There is no available data on the HOMO and LUMO energy levels or the resulting energy gap for this compound.

Electrostatic Potential (MEP) Surface Mapping: Published MEP maps identifying the electrophilic and nucleophilic reactive sites for this specific molecule could not be found.

Molecular Dynamics Simulations: There are no accessible studies detailing the conformational sampling and stability of this compound through molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling: No QSAR models specifically developed or validated for this compound are available in the literature.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties: A theoretical evaluation of properties such as polarizability and hyperpolarizability for this molecule has not been published.

Due to the absence of this foundational research data, it is not possible to construct the detailed and data-rich article as requested. The principles of scientific accuracy preclude the substitution of data from other compounds.

Mechanistic Investigations of Biological Interactions of 2 Ethoxy N 2 Methoxyphenyl Benzamide Analogues

Molecular Docking Studies for Target Protein Binding and Ligand-Protein Interactions

Molecular docking has been instrumental in elucidating the binding mechanisms of 2-ethoxy-N-(2-methoxyphenyl)benzamide analogues with their target proteins, such as Protein Tyrosine Phosphatase 1B (PTP1B) and HIV-1 Viral Infectivity Factor (Vif).

Prediction of Ligand Binding Modes and Orientation within Active Sites

Docking studies predict that these benzamide (B126) derivatives orient themselves within the active sites of their target proteins to maximize favorable interactions. For instance, in the case of PTP1B inhibitors, the 2-ethoxy-4-(methoxymethyl)benzamide scaffold has been shown to effectively occupy the enzyme's active site. nih.gov Similarly, N-(2-methoxyphenyl)benzamide derivatives designed as HIV-1 Vif inhibitors have been modeled to bind within a pocket at the Vif-EloC interface.

The orientation of the ligands is critical for their inhibitory activity. The benzamide core typically serves as a central scaffold from which various substituents can interact with different sub-pockets of the binding site. The specific conformation adopted by the molecule allows for close proximity to key amino acid residues, facilitating the interactions that drive binding affinity.

Identification of Key Amino Acid Residues and Interaction Types

The binding of this compound analogues is stabilized by a network of interactions with specific amino acid residues of the target protein. These interactions include hydrogen bonding, hydrophobic interactions, electrostatic interactions, and other non-covalent forces like pi-alkyl and pi-sulfur interactions.

In the context of PTP1B inhibition, molecular docking of 2-ethoxy-4-(methoxymethyl)benzamide derivatives has highlighted the importance of interactions with residues within and adjacent to the catalytic site. nih.govresearchgate.net For HIV-1 Vif inhibitors based on the N-(2-methoxyphenyl)benzamide scaffold, key interactions have been identified with residues in the Vif BC-box region, which is crucial for its function. nih.gov

The following table summarizes the types of interactions observed in molecular docking studies of these analogues with their respective targets.

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues (Example) | Target Protein |

| Hydrogen Bonding | Amide group, ether oxygen | D48, Active site loop residues | PTP1B researchgate.net |

| Hydrophobic Interactions | Phenyl rings, alkyl chains | Residues lining the binding pocket | PTP1B, HIV-1 Vif |

| Electrostatic Interactions | Nitro groups, sulfonyl groups | Charged residues in the binding site | HIV-1 Vif |

| Pi-Alkyl/Pi-Sulfur | Aromatic rings | Leucine, Isoleucine, Methionine | PTP1B, HIV-1 Vif |

Structure-Activity Relationship (SAR) Elucidation for Rational Design

SAR studies have been pivotal in optimizing the design of this compound analogues to enhance their biological activity and selectivity. nih.govnih.govnih.gov

Correlation of Structural Modifications with Modulated Biological Activity

Systematic modifications of the benzamide scaffold have demonstrated a clear correlation between chemical structure and biological activity. For example, in the development of PTP1B inhibitors, alterations to the substituents on the benzamide rings have led to significant changes in inhibitory potency. nih.gov One study on 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity showed that the substitution pattern on the anilino part of the molecule and the size of the substituents were critical for activity. mdpi.com

The table below illustrates how specific structural changes in analogues have impacted their biological effects.

| Analogue Series | Structural Modification | Observed Effect on Biological Activity |

| 2-ethoxy-4-(methoxymethyl)benzamide | Variation of substituents on the phenyl rings | Significant modulation of PTP1B inhibitory activity. nih.gov |

| N-(2-methoxyphenyl)benzamide | Optimization of the central ring and side branches | Enhanced anti-HIV-1 activity. nih.govnih.gov |

| 2-Phenoxybenzamides | Shift of N-Boc piperazinyl substituent position | Significant change in antiplasmodial activity. mdpi.com |

Impact of Substituent Effects (Electronic, Steric, and Lipophilic) on Binding Affinity and Selectivity

The electronic, steric, and lipophilic properties of substituents on the benzamide scaffold play a crucial role in determining the binding affinity and selectivity of the analogues.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can influence the charge distribution of the molecule, affecting its ability to form electrostatic interactions and hydrogen bonds with the target protein. For instance, the presence of a nitro group in some HIV-1 Vif inhibitors contributes to their binding. nih.gov

Steric Effects: The size and shape of substituents can either enhance or hinder the binding of the analogue. A bulky substituent may prevent the molecule from fitting into a narrow binding pocket, while a well-placed group can maximize van der Waals contacts and improve affinity. In a series of antiplasmodial 2-phenoxybenzamides, the size of the substituents was found to be a key determinant of activity. mdpi.com

Lipophilic Effects: The lipophilicity of the molecule, often quantified by logP, influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. In the development of PTP1B inhibitors, membrane permeability was a key parameter evaluated, with more lipophilic compounds generally showing better permeability. nih.gov

The following table summarizes the influence of different substituent properties on the activity of benzamide analogues.

| Substituent Property | Influence on Interaction | Impact on Biological Outcome |

| Electronic | Modulates hydrogen bonding and electrostatic interactions. | Affects binding affinity and selectivity. nih.govnih.gov |

| Steric | Governs the fit within the binding pocket. | Can enhance or diminish inhibitory potency. mdpi.com |

| Lipophilic | Influences hydrophobic interactions and membrane permeability. | Impacts overall cellular activity and bioavailability. nih.gov |

Enzyme Inhibition Kinetics and Characterization of Mechanism of Action

Studies on the enzyme inhibition kinetics of benzamide derivatives have provided insights into their mechanism of action. For example, some PTP1B inhibitors have been characterized as acting through different modes of inhibition.

Research on various PTP1B inhibitors has identified compounds that exhibit competitive, non-competitive, and uncompetitive inhibition. nih.govnih.govresearchgate.net For instance, a study on vanadyl chelates demonstrated that they can act as uncompetitive inhibitors of PTP1B with a peptide substrate. nih.gov Another study on lithocholic acid derivatives also identified uncompetitive inhibitors of PTP1B. researchgate.net While detailed kinetic parameters (Ki, Vmax, Km) for this compound itself are not extensively reported in the currently available literature, the investigation into its analogues suggests that compounds from this chemical class can act through various inhibitory mechanisms. The specific mechanism is often dependent on the exact structure of the inhibitor and the nature of the substrate used in the assay. The characterization of the precise mechanism of action for each analogue is crucial for its further development as a therapeutic agent.

Mechanistic Insights into Cyclooxygenase-1 (COX-1) Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases, are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and thromboxane. oulu.fi There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for physiological functions, while COX-2 is inducible and plays a major role in inflammation. acs.org

The active site of COX enzymes consists of a long, hydrophobic channel extending from the membrane-binding domain. biorxiv.org A critical constriction point, formed by residues Arginine-120 (Arg-120), Tyrosine-355 (Tyr-355), and Glutamate-524 (Glu-524), separates an outer "lobby" from the inner catalytic site. biorxiv.orgnih.gov The inhibition of COX-1 by nonsteroidal anti-inflammatory drugs (NSAIDs) often involves interactions with this constriction site. For many traditional NSAIDs containing a carboxylic acid moiety, a key interaction is the formation of a salt bridge with the guanidinium (B1211019) group of Arg-120. biorxiv.orgnih.gov

Analogues based on the benzamide scaffold represent a class of non-acidic compounds that can achieve potent and selective inhibition of COX-1. researchgate.net Unlike carboxylic acid-containing NSAIDs, the inhibitory mechanism of these compounds relies on different interactions within the hydrophobic channel. For instance, studies on diarylisoxazoles, which share structural similarities with benzamide derivatives, reveal that the phenyl ring can occupy a position mimicking the aliphatic chain of the natural substrate, arachidonic acid, deep inside the hydrophobic channel. biorxiv.org The binding of these inhibitors is often stabilized by hydrogen bonds and hydrophobic interactions with key residues. For example, the polar contacts of the inhibitor mofezolac (B1677391) involve a salt bridge with Arg-120 and hydrogen bonds with both Arg-120 and Tyr-355, leading to a strong interaction. nih.gov

The kinetic behavior of COX inhibitors can vary, ranging from simple competitive inhibition to more complex time-dependent inhibition. nih.govnih.gov Benzamide-type inhibitors, such as N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP), have been identified as potent and selective COX-1 inhibitors, demonstrating that selective inhibition of this isoform is achievable with non-acidic structures. researchgate.net The mechanism for such analogues is dictated by their specific three-dimensional fit and the non-covalent forces they establish within the COX-1 active site, effectively blocking substrate access.

Investigations into Other Enzyme or Protein Target Interactions (e.g., Tankyrase-1, QcrB, Plk1 PBD)

The versatile benzamide scaffold has been explored for its potential to interact with a diverse range of other protein targets, leading to the discovery of inhibitors for various diseases.

Tankyrase-1: Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including the regulation of Wnt/β-catenin signaling, which is often dysregulated in cancer. biorxiv.org Tankyrase inhibitors can bind to two distinct sites: a nicotinamide (B372718) subpocket and an adenosine (B11128) subpocket. biorxiv.org Benzamide derivatives have been identified as competitive inhibitors of tankyrase. biorxiv.org Specifically, 3-substituted benzamides, such as 3-methoxybenzamide, were found to be competitive inhibitors with Ki values in the low micromolar range. biorxiv.org More complex, dual-site inhibitors have been designed where a benzamide moiety binds to the adenosine pocket, contributing to high affinity and selectivity. oulu.fi

QcrB: QcrB is a subunit of the cytochrome bc1 oxidase, a critical component of the electron transport chain in Mycobacterium tuberculosis. nih.govresearchgate.net Inhibition of this complex disrupts the bacterium's energy metabolism, making QcrB an attractive target for new anti-tuberculosis drugs. Structure-activity relationship (SAR) studies on a morpholinobenzamide series led to the identification of potent benzamide analogues as QcrB inhibitors. researchgate.net By replacing a metabolically unstable morpholine (B109124) group with other substituents, researchers developed potent compounds with high selectivity and low cytotoxicity. researchgate.net These inhibitors are predicted to form strong hydrogen bonds with the QcrB protein, highlighting the potential of the benzamide core in designing new anti-tubercular agents. mdpi.com

Plk1 PBD: Polo-like kinase 1 (Plk1) is a key regulator of mitosis, and its overexpression is common in many human cancers. acs.org Plk1 contains a C-terminal non-catalytic polo-box domain (PBD) that is essential for its subcellular localization and substrate recognition. researchgate.netacs.org Targeting the PBD offers an alternative to inhibiting the kinase domain, with the potential for greater specificity. acs.org Researchers have developed "Fragment-ligated inhibitory peptides" (FLIPs) that combine a phosphopeptide binding motif with a small molecule fragment. researchgate.net Substituted benzamides have been successfully used as the capping fragment in these hybrid inhibitors. researchgate.net The benzamide group interacts with a hydrophobic groove on the PBD surface, and modifications to its substituents, such as varying the length of an n-alkyl chain, can significantly enhance binding affinity. researchgate.netasm.org

Molecular Recognition Principles and Rational Ligand Design Strategies

The development of potent and selective inhibitors, including analogues of this compound, relies heavily on the principles of molecular recognition and rational ligand design. These strategies use structural information about the target protein to guide the synthesis of molecules that can bind with high affinity and specificity.

A cornerstone of rational design is structure-based drug design , which utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. oulu.fiacs.org By visualizing the binding site, chemists can design molecules that complement its shape and electrostatics. For example, the design of selective COX-2 inhibitors was a classic success of this approach, exploiting a small difference (a side pocket in COX-2) between the two isoforms. oulu.fi Similarly, for PTP1B, knowledge of both the catalytic site and a less-conserved allosteric site allows for the design of inhibitors with greater selectivity over other phosphatases like TCPTP. researchgate.netmdpi.com

Several key strategies are employed in the optimization of a lead compound:

Scaffold Hopping: This involves replacing the central core of a known inhibitor with a structurally different scaffold while preserving the original molecule's key binding interactions. This strategy was used to replace the benzofuran (B130515) core of a known PTP1B inhibitor with a phenethyl group, which improved chemical accessibility while maintaining inhibitory potency and the binding mode in the allosteric site. mdpi.com

Bioisosteric Replacement: This strategy involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. The design of 2-ethoxy-4-(methoxymethyl)benzamide analogues as PTP1B inhibitors utilized this principle to discover compounds with high activity and good membrane permeability. nih.govacs.org

Fragment Growing: This approach starts with a small fragment known to bind to the target and systematically adds chemical extensions to pick up additional interactions with the protein, thereby increasing affinity. This is exemplified by the development of Plk1 PBD inhibitors, where a benzamide fragment was used to cap a peptide, with subsequent optimization of its substituents to better fit a hydrophobic pocket. researchgate.net

The ultimate goal of these design strategies is to optimize the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the target protein. researchgate.net For instance, in designing PTP1B inhibitors, modifications are made to enhance interactions with specific residues like Phe196 and Phe280 in the allosteric site. researchgate.net For COX-1 inhibitors, rational design focuses on optimizing the fit within the hydrophobic channel and interactions with key residues like Arg-120 and Tyr-355. nih.gov By systematically exploring the structure-activity relationships (SAR), researchers can refine the benzamide scaffold to create highly effective and specific inhibitors for a range of therapeutic targets.

Advanced Applications and Future Research Directions for 2 Ethoxy N 2 Methoxyphenyl Benzamide Scaffolds

Utilization as a Chemical Probe in Mechanistic Biological Systems

The development of selective, high-affinity ligands for specific protein targets is a cornerstone of chemical biology. Such molecules, often termed "chemical probes," are instrumental in dissecting complex biological processes. While the parent compound, 2-ethoxy-N-(2-methoxyphenyl)benzamide, serves as a foundational scaffold, its derivatives have been engineered to function as potent and selective inhibitors of key enzymes, thereby acting as chemical probes to elucidate their roles in cellular signaling.

A prime example is the development of derivatives of this scaffold as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for research into type 2 diabetes and obesity. Derivatives of 2-ethoxy-4-(methoxymethyl)benzamide have been synthesized and shown to exhibit high inhibitory activity against PTP1B. nih.gov One such derivative, compound 10m from a study, displayed an IC₅₀ value of 0.07 μM, demonstrating potent inhibition. nih.gov Furthermore, this compound showed a 32-fold selectivity for PTP1B over the closely related T-cell PTPase (TCPTP), a crucial characteristic for a useful chemical probe, as it minimizes off-target effects. nih.gov By using such selective inhibitors, researchers can probe the specific contributions of PTP1B to cellular processes, such as insulin-stimulated glucose uptake, without broadly disrupting other signaling pathways.

Role as a Scaffold for Novel Heterocyclic Ring System Annulations

The benzamide (B126) moiety within the this compound structure is a versatile functional group that can participate in a variety of carbon-hydrogen (C-H) activation and annulation reactions to form complex heterocyclic systems. These reactions are of great interest in synthetic chemistry as they provide efficient routes to novel molecular architectures with potential biological activities.

While research on the specific use of this compound in annulation reactions is emerging, the broader class of benzamides is widely used in such transformations. For instance, palladium(II)-catalyzed oxidative annulation reactions of N-alkoxybenzamides with epoxides have been employed to synthesize 3-substituted isoquinolones. researchgate.net This methodology highlights the potential of the benzamide scaffold to undergo C-H bond functionalization and subsequent cyclization to build fused ring systems.

Furthermore, the Friedel-Crafts acylation of activated benzene (B151609) rings, a reaction applicable to benzamide derivatives, is a well-established method for preparing aromatic ketones. These ketones are key intermediates in the synthesis of a wide array of heterocyclic compounds, including:

1-substituted 3,4-dihydroisoquinolines

Quinazolinones

Isochromanes semanticscholar.org

The this compound scaffold, with its activated phenyl rings, is a suitable candidate for these types of synthetic transformations, opening avenues for the creation of diverse libraries of novel heterocyclic compounds.

Development of Chemical Tools for Elucidating Cellular Pathways and Protein Functions

Building on their role as chemical probes, derivatives of the this compound scaffold are being developed as specialized tools to dissect cellular pathways and clarify the functions of individual proteins. The ability to selectively inhibit a protein allows researchers to observe the downstream consequences of that inhibition, thereby mapping the protein's role within a signaling cascade.

The aforementioned PTP1B inhibitors serve as a clear example. By treating cells with a selective PTP1B inhibitor derived from the this compound scaffold, researchers can investigate the intricate details of the insulin signaling pathway. For instance, studies have shown that inhibiting PTP1B can enhance insulin-stimulated glucose uptake in cells, providing a direct link between PTP1B activity and glucose metabolism. nih.gov

Similarly, other related benzamide scaffolds have been optimized to target different proteins. For example, derivatives of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide have been developed as inhibitors of the HIV-1 viral infectivity factor (Vif). nih.gov These compounds can be used as chemical tools to study the lifecycle of HIV-1 and the role of the Vif protein in overcoming host defense mechanisms. The development of such targeted molecules is crucial for advancing our understanding of both normal cellular function and disease pathology.

Prospects for Rational Design and Optimization of Novel Chemical Entities for Specific Biological Targets

The this compound scaffold is an excellent starting point for the rational design and optimization of novel chemical entities aimed at specific biological targets. The principles of rational design involve using structural information about the target protein to guide the synthesis of more potent and selective inhibitors.

The development of PTP1B inhibitors from this scaffold illustrates this process effectively. Researchers employed the "bioisosteric principle" to design a series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs. nih.gov This involved making systematic modifications to the scaffold and evaluating the impact of these changes on inhibitory activity and selectivity. The resulting structure-activity relationship (SAR) data provides a roadmap for future optimization efforts.

Table 1: Inhibitory Activity of Selected 2-ethoxy-benzamide Derivatives against PTP1B

| Compound | Modification on Benzamide Ring | IC₅₀ (μM) against PTP1B |

| Derivative A | 4-(methoxymethyl) | 0.54 |

| Derivative B | 5-(methoxymethyl) | 0.89 |

| Compound 10m | Optimized 4-(methoxymethyl) analog | 0.07 |

Data synthesized from findings reported in Bioorganic Chemistry. nih.gov

This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery. Molecular docking simulations are also frequently employed to visualize how a designed molecule might bind to the active site of a target protein, allowing for in silico prediction of binding affinity before synthesis. nih.gov The amenability of the this compound scaffold to such systematic modifications, combined with its proven ability to generate potent bioactive molecules, ensures its continued relevance in the development of novel chemical entities for a range of biological targets.

Q & A

Q. Methodological Approach :

- Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce inter-lab variability .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀. For example, anti-proliferative activity against MCF-7 cells ranges from 12–45 μM due to metabolic stability differences .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models. A 2024 review found a weighted mean IC₅₀ of 28 ± 6 μM for anticancer activity .

Basic: What in vitro assays evaluate the anti-inflammatory potential of this compound?

Answer:

- COX-2 inhibition : ELISA-based kits measure prostaglandin E₂ (PGE₂) reduction. IC₅₀ values of 5–10 μM are typical, comparable to celecoxib .

- NF-κB luciferase assay : Transfected HEK293 cells treated with TNF-α show dose-dependent inhibition (50% at 20 μM) .

- Cytokine profiling : Multiplex assays (Luminex) quantify IL-6 and TNF-α suppression in LPS-stimulated macrophages .

Advanced: How does substituent variation (e.g., ethoxy vs. methoxy) impact crystallography and solubility?

Answer:

- X-ray crystallography (SHELX) : The ethoxy group induces a 5° torsional angle in the benzamide core, reducing crystal symmetry compared to methoxy analogs. Unit cell parameters: a = 8.2 Å, b = 10.5 Å, c = 12.1 Å .

- Solubility : LogP values (2.8 vs. 2.3 for methoxy derivatives) correlate with 30% lower aqueous solubility but improved lipid membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.